molecular formula C12H15NO3 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Katalognummer: B136169
CAS-Nummer: 152169-60-3
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: AXDXPDSBSVDTCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often using triethylamine as a base. This preparation method allows for the production of the compound in high purity, essential for its application in research.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and as a building block for peptide synthesis. Its ability to interact with specific molecular targets enables researchers to explore its effects on biochemical pathways.

Medicine

The compound plays a crucial role in drug development, particularly in creating pharmaceuticals targeting specific enzymes and receptors. Its mechanism of action involves binding to enzyme active sites, inhibiting their activity, which can lead to therapeutic effects.

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its properties make it suitable for various formulations and manufacturing processes.

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Case Study 2: Drug Development
Research highlighted the compound's role as a precursor in synthesizing novel pharmaceutical agents targeting cancer cells, emphasizing its significance in medicinal chemistry.

Case Study 3: Industrial Application
An industrial application study revealed that this compound is used in formulating specialty coatings due to its favorable chemical properties, illustrating its versatility beyond laboratory settings.

Wirkmechanismus

The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-[(1R)-1-[ethoxy(methyl)carbamoyl]ethyl]carbamate
  • Benzyl N-[(1R)-1-[methoxy(ethyl)carbamoyl]ethyl]carbamate
  • Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]propyl]carbamate

Uniqueness

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds.

Biologische Aktivität

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate, a compound with the molecular formula C13H18N2O4 and CAS number 152169-60-3, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often employing triethylamine as a base to neutralize byproducts. The synthesis route is crucial as it influences the yield and purity of the final product.

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to their active sites, thereby modulating various biochemical pathways. This mechanism is significant in the context of drug development, particularly for targeting diseases where enzyme inhibition is beneficial.

Antiproliferative Activity

Research indicates that compounds structurally similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 2.2 to 5.3 µM against different cancer types, suggesting a strong potential for anticancer applications .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHCT 1163.7
Compound BMCF-71.2
Compound CHEK 2935.3

Antioxidant Activity

In addition to its antiproliferative properties, this compound and its analogs have demonstrated significant antioxidant activity. Studies have shown that certain derivatives can outperform standard antioxidants like BHT in various assays, highlighting their potential in combating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in cancer therapy as they regulate cell cycle progression. This compound has been noted for its ability to inhibit specific CDKs, making it a candidate for further research in cancer treatment .

Case Studies and Research Findings

Numerous studies have focused on the structure-activity relationships (SAR) of this compound and related compounds. For example, modifications to the methoxy group significantly affect biological activity, with certain substitutions leading to enhanced potency against cancer cell lines while maintaining favorable pharmacokinetic properties .

Eigenschaften

CAS-Nummer

152169-60-3

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

benzyl N-(3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI-Schlüssel

AXDXPDSBSVDTCF-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Isomerische SMILES

C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C(=O)C)NC(=O)OCC1=CC=CC=C1

Synonyme

BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.